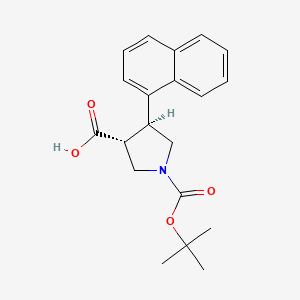

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid

Descripción

“(3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid” is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a naphthalen-1-yl substituent. The pyrrolidine core provides a rigid scaffold, while the Boc group enhances stability during synthetic processes. This compound is likely utilized in pharmaceutical research as an intermediate for drug discovery, particularly in the development of protease inhibitors or receptor modulators due to its stereochemical specificity and functional group diversity.

Structure

3D Structure

Propiedades

IUPAC Name |

(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-1-ylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-11-16(17(12-21)18(22)23)15-10-6-8-13-7-4-5-9-14(13)15/h4-10,16-17H,11-12H2,1-3H3,(H,22,23)/t16-,17+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLHWJLBGXTNJN-SJORKVTESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718508 | |

| Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959577-47-0 | |

| Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.

Introduction of the Naphthyl Group: The naphthyl group is introduced via a substitution reaction, often using a naphthyl halide and a base to facilitate the nucleophilic substitution.

Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Esterification and Amide Formation

The carboxylic acid group undergoes standard nucleophilic acyl substitution reactions:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄, HCl) to form esters.

-

Amide Formation : Couples with amines (e.g., benzylamine) using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Table 1: Reaction Conditions and Yields

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux | Methyl ester | 85% |

| Amide Formation | Benzylamine, EDC, DMF | Benzylamide | 78% |

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the secondary amine:

-

Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) .

-

Mechanism : Acid-mediated cleavage of the carbamate generates CO₂ and tert-butanol, yielding the free amine .

Example :

Treatment with TFA (5 equiv) in DCM at 0°C → rt for 5 h achieves quantitative deprotection .

Electrophilic Aromatic Substitution (EAS)

The naphthalene moiety participates in EAS reactions, though steric hindrance from the pyrrolidine ring modulates reactivity:

-

Sulfenylation : Reacts with benzenesulfenyl chloride in hexane/DCM under argon to introduce phenylthio groups .

Table 2: Sulfenylation Reaction Data

| Reagent | Solvent | Temp | Product | Yield |

|---|---|---|---|---|

| PhSCl | Hexane/DCM | Reflux | 2-(Phenylthio) derivative | 87% |

Oxidation and Reduction

-

Oxidation : The pyrrolidine ring can be oxidized to a pyrrolidinone using RuO₄ or NaIO₄, though this risks Boc group degradation.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the naphthalene ring to tetralin derivatives, altering solubility and electronic properties.

Comparative Reactivity with Structural Analogs

Table 3: Substituent Effects on Reactivity

| Compound | Carboxylic Acid Reactivity | Boc Stability | Aromatic Reactivity |

|---|---|---|---|

| (3R,4S)-Boc-naphthalenyl-pyrrolidine | High (steric shielding) | Moderate | Moderate (hindered) |

| N-Boc-proline | Higher (less steric bulk) | High | N/A |

| 4-Phenylpyrrolidine | N/A | N/A | High (unhindered) |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been explored for its potential as a pharmaceutical intermediate. Its structure allows it to serve as a building block for the synthesis of various bioactive molecules, particularly those targeting neurological disorders and cancer therapeutics. The presence of the naphthyl group enhances its interaction with biological targets, potentially increasing efficacy.

Case Study : Research has indicated that derivatives of this compound exhibit activity against specific cancer cell lines, suggesting its potential role in developing new anticancer agents .

Chiral Catalysis

Due to its chiral nature, (3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid can be utilized in asymmetric synthesis. It acts as a chiral auxiliary in reactions that require enantioselectivity.

Example : In a study involving the synthesis of chiral amines, this compound was employed to enhance the selectivity of the reaction, yielding higher enantiomeric excess compared to non-chiral counterparts .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic compounds. Its functional groups can undergo diverse transformations, making it versatile for synthetic chemists.

Applications :

Data Table: Comparison of Applications

Mecanismo De Acción

The mechanism by which (3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound’s chiral centers play a crucial role in its binding affinity and specificity towards enzymes or receptors. The Boc group provides steric protection, influencing the compound’s reactivity and stability in various environments.

Comparación Con Compuestos Similares

Aromatic Substituent Effects

- Naphthalen-1-yl vs. Naphthalen-2-yl: The positional isomerism of the naphthyl group significantly impacts steric and electronic properties.

- Electron-Withdrawing Groups (EWGs) : Compounds like “(3R,4S)-1-Boc-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid” (MW 336.34, CAS 959577-50-5) incorporate a nitro group, enhancing polarity and reactivity, which may favor interactions with charged residues in enzymatic active sites . Conversely, the naphthalen-1-yl group’s lipophilicity could improve blood-brain barrier penetration.

Steric and Stereochemical Variations

- Ortho-Substituents : The o-tolyl derivative (CAS 957476-23-2, MW 305.37) introduces steric hindrance near the pyrrolidine ring, which could restrict rotational freedom and influence conformational stability .

- Halogenated Derivatives : Bromo- (e.g., CAS 1161787-83-2, MW 370.24) and trifluoromethyl-substituted (e.g., CAS 175272-69-2, MW 359.34) analogs highlight the role of halogen atoms in mediating van der Waals interactions or serving as synthetic handles for further derivatization .

Piperidine vs. Pyrrolidine Cores

Data Table: Comparative Analysis of Key Analogous Compounds

Actividad Biológica

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid, also known by its CAS number 1330750-44-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, relevant studies, and potential applications.

The compound has the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 341.40 g/mol

- CAS Number : 1330750-44-1

- Purity : Typically greater than 95% .

Research indicates that this compound may exhibit various biological activities, primarily through interactions with specific molecular targets. It has been studied for its role as a potential inhibitor of certain enzymes and receptors involved in disease processes. One notable area of investigation is its effect on hypoxia-inducible factor (HIF) pathways, which are crucial in cancer biology and metabolic disorders .

Case Studies and Research Findings

- Inhibition of HIF Pathways : A study explored the structure-activity relationship (SAR) of compounds similar to (3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid and found that modifications at the naphthalene moiety significantly influenced HIF inhibition. The most potent derivatives demonstrated dissociation constants below 40 nM, indicating strong binding affinity to HIF-related targets .

- Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins. The results suggest that it may serve as a lead compound for developing new anticancer agents .

- Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects, possibly through the modulation of neuroinflammatory pathways. This could have implications for treating neurodegenerative diseases .

Comparative Biological Activity

The following table summarizes the biological activities reported for (3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid compared to related compounds:

| Compound Name | Target Activity | IC50 (µM) | Notes |

|---|---|---|---|

| (3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid | HIF Inhibition | <0.04 | Potent inhibitor with promising anticancer activity |

| Related Compound A | HIF Inhibition | 0.15 | Less potent than target compound |

| Related Compound B | Neuroprotection | 0.10 | Similar neuroprotective effects observed |

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for introducing the tert-butoxycarbonyl (Boc) group to the pyrrolidine ring in this compound?

- The Boc group is typically introduced via a nucleophilic substitution or coupling reaction. A common method involves reacting the pyrrolidine precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or DMAP) in anhydrous dichloromethane or THF under inert atmosphere . For sterically hindered systems, microwave-assisted synthesis may improve reaction efficiency . Post-reaction purification often employs silica gel chromatography, with elution conditions optimized using TLC monitoring (e.g., 3:1 hexane/ethyl acetate).

Q. How can researchers confirm the stereochemical integrity at the C3 and C4 positions during synthesis?

- Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) is recommended for enantiomeric excess determination . X-ray crystallography provides definitive proof of absolute configuration, as demonstrated for analogs like (3R,4S)-1-Boc-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid . Comparative analysis of ¹H NMR coupling constants (e.g., J₃,4) with literature values for similar diastereomers can also validate stereochemistry .

Q. What are the stability considerations for the Boc-protected intermediate under common reaction conditions?

- The Boc group is stable under basic conditions but susceptible to acidic hydrolysis. For example, prolonged exposure to trifluoroacetic acid (TFA) in DCM at 0°C removes the Boc group within 1–2 hours . Thermal stability tests (TGA/DSC) for analogs indicate decomposition onset at ~160°C, suggesting reflux temperatures should not exceed 120°C in polar aprotic solvents like DMF .

Advanced Research Questions

Q. How can conflicting NOESY and ROESY data for naphthalene-proton interactions be resolved in conformational analysis?

- Discrepancies may arise from slow conformational exchange or spin diffusion. Strategies include:

- Performing variable-temperature NMR (e.g., 298–333 K) to assess dynamic effects .

- Comparing DFT-calculated dihedral angles (e.g., B3LYP/6-31G*) with experimental coupling constants .

- Using residual dipolar coupling (RDC) measurements in aligned media for rigid systems .

Q. What methodologies optimize the Suzuki-Miyaura coupling for introducing the naphthalen-1-yl group while minimizing β-hydride elimination?

- Key parameters:

- Catalyst system : Pd(OAc)₂ with XPhos ligand in tert-butyl alcohol, which enhances stability of arylpalladium intermediates .

- Base : Cs₂CO₃ (2.5 equiv.) for improved solubility and reduced side reactions .

- Temperature : 80–100°C under microwave irradiation (30 min) to accelerate coupling while suppressing decomposition .

- Protection : Ensure the carboxylic acid is esterified (e.g., methyl ester) to prevent coordination with Pd .

Q. How should researchers address discrepancies in melting points reported for structurally similar Boc-protected pyrrolidine analogs?

- Variations may stem from:

- Polymorphism: Perform hot-stage microscopy or PXRD to identify crystalline forms .

- Purity: Validate via HPLC-MS (≥95% area) and elemental analysis (Δ ≤ 0.4% for C/H/N) .

- Moisture content: Use Karl Fischer titration; hygroscopic analogs may require storage under argon .

Data Interpretation and Optimization

Q. What analytical techniques are most effective for distinguishing between diastereomers in crude reaction mixtures?

- Chromatography : Use reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in water + 0.1% formic acid) .

- Spectroscopy : Compare ¹³C NMR chemical shifts of the pyrrolidine carbons; diastereotopicity causes splitting >0.5 ppm .

- Mass spectrometry : HRMS-ESI with ion mobility separation resolves co-eluting isomers .

Q. How can reaction yields be improved for the final hydrolysis step (ester to carboxylic acid)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.